BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Designing
Combination Therapy Studies with Adrixetinib
TFA

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Adrixetinib TFA

Cat. No.: B12383634

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrixetinib (Q702) is an orally bioavailable, selective small-molecule inhibitor of the Axl, Mer,
and CSF1R receptor tyrosine kinases.[1][2] These kinases are key players in tumorigenesis,
Immune suppression, and drug resistance.[1][2] Adrixetinib's mechanism of action involves
remodeling the tumor microenvironment (TME) to be more susceptible to anti-tumor immune
responses, primarily by reducing immunosuppressive M2 macrophages and myeloid-derived
suppressor cells (MDSCs) while promoting the activity of M1 macrophages and cytotoxic CD8+
T cells.[3] This immunomodulatory effect provides a strong rationale for combining Adrixetinib
with other anti-cancer agents, particularly immune checkpoint inhibitors, chemotherapy, and
other targeted therapies, to achieve synergistic anti-tumor activity.[2]

These application notes provide a comprehensive guide for designing and conducting
preclinical combination therapy studies with Adrixetinib TFA. The protocols outlined below are
intended to serve as a starting point and should be optimized for specific cell lines and tumor
models.

Quantitative Data Summary
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The following tables summarize key quantitative data for Adrixetinib and representative Axl/Mer
inhibitors to guide experimental design.

Table 1: Adrixetinib (Q702) Kinase Inhibitory Activity

Target IC50 (nM)
AxI 0.3
Mer 0.8
CSF1R 8.7

IC50 values were determined using a kinase-domain binding-based assay.

Table 2: Representative Cell Viability IC50 Values for Adrixetinib and Similar Axl/Mer Inhibitors
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Compound Cell Line Cancer Type IC50 (pM) Citation
Adrixetinib Eosinophilic
EOL-1 ) 0.02
(Q702) Leukemia
Acute Myeloid
MOLM-13 _ 0.11
Leukemia
Acute Myeloid
MV4-11 _ 0.2
Leukemia
) ~12.5 (effective
BMS-777607 U118MG Glioblastoma
dose)
_ ~12.5 (effective
SF126 Glioblastoma [4]
dose)
) Not explicitly
) Pancreatic
TP-0903 Various stated, used at [5]
Cancer o
25 mg/kg in vivo
B-cell Acute
UNC2025 697 Lymphoblastic ~0.0027 [6]
Leukemia
Not explicitly
) stated, effective
) Acute Myeloid
Kasumi-1 ) at sub- [6]
Leukemia )
micromolar

concentrations

Note: Cell-based IC50 values for Adrixetinib in solid tumor lines are not yet widely published.

The provided data for other Axl/Mer inhibitors can be used as a reference for initial dose-

ranging studies. IC50 values are highly dependent on the cell line and assay conditions (e.g.,
incubation time).[7][8]

Table 3: Representative In Vivo Efficacy of Adrixetinib and Other AxI/Mer Inhibitors in

Combination Studies
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Combination Efficacy L
Compound Tumor Model Citation
Agent Outcome
Significant tumor
S ) RENCA (murine growth inhibition
Adrixetinib anti-PD-1 _
) renal carcinoma) compared to [9]
(Q702) antibody ) )
syngeneic model  either agent
alone.
Significantly
o ] extended
Gemcitabine + KPC (pancreatic )
. survival
TP-0903 anti-PD-1 cancer) [5]
) ) compared to
antibody syngeneic model ) )
vehicle or single-
agent therapies.
Significantly
EO0771 (murine decreased tumor
anti-PD-1 triple-negative growth and lung
BMS-777607 _ . [10]
antibody breast cancer) metastasis
syngeneic model  compared to
monotherapies.
Increased
sensitivity to
697 (B-ALL) methotrexate,
UNC2025 Methotrexate ] [11]
xenograft model leading to

enhanced anti-

leukemic effect.

Signaling Pathways and Experimental Workflows
Adrixetinib Mechanism of Action and Downstream

Signaling

Adrixetinib simultaneously inhibits Axl, Mer, and CSF1R, leading to a dual effect on both the

tumor cells and the tumor microenvironment. This inhibition blocks downstream pro-survival

and anti-inflammatory signaling pathways.
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Caption: Adrixetinib inhibits Axl, Mer, and CSF1R, blocking downstream signaling pathways.

Experimental Workflow for In Vitro Combination Studies

A systematic approach is crucial for evaluating the synergistic potential of Adrixetinib with other
therapeutic agents in vitro.
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Caption: Workflow for assessing in vitro synergy of Adrixetinib combinations.
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Experimental Workflow for In Vivo Combination Studies

In vivo studies are essential to validate the therapeutic efficacy of Adrixetinib combinations in a
physiological context.
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Caption: Workflow for assessing in vivo efficacy of Adrixetinib combinations.
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Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis

This protocol describes how to determine the IC50 of Adrixetinib and a combination agent, and
subsequently evaluate their synergistic effects.

1.1. Materials:

e Cancer cell line of interest (e.g., A549, H1299 for solid tumors; MOLM-13 for leukemia)
o Adrixetinib TFA (stock solution prepared in DMSO)

o Combination agent (e.g., Pembrolizumab, Gemcitabine)

o Complete cell culture medium

e 96-well clear bottom white plates

o CellTiter-Glo® Luminescent Cell Viability Assay kit

e Luminometer

CompuSyn software or similar for synergy analysis

1.2. Procedure: Single-Agent IC50 Determination

Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and
allow them to adhere overnight.

o Prepare serial dilutions of Adrixetinib and the combination agent in culture medium.

» Remove the medium from the cells and add 100 pL of the drug dilutions. Include vehicle
control (DMSO) wells.

 Incubate the plate for 72 hours at 37°C and 5% COs..

o Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
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Add 100 pL of CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a luminometer.

Calculate the IC50 values using a non-linear regression analysis (e.g., in GraphPad Prism).
1.3. Procedure: Combination Synergy Analysis

o Based on the IC50 values, design a dose matrix of Adrixetinib and the combination agent. A
common approach is to use concentrations ranging from 1/4x to 4x the IC50 value for each
drug.

e Seed cells as described in 1.2.1.
o Treat the cells with the combination matrix, including single-agent and vehicle controls.
 Incubate and perform the CellTiter-Glo® assay as described in 1.2.4-1.2.9.

e Analyze the data using the Chou-Talalay method with CompuSyn software to calculate the
Combination Index (ClI).[12] A CI < 1 indicates synergy, Cl = 1 indicates an additive effect,
and CI > 1 indicates antagonism.[12]

Protocol 2: Western Blot Analysis of Sighaling Pathway
Modulation

This protocol is for assessing the effect of Adrixetinib, alone and in combination, on the
phosphorylation of key downstream signaling proteins.

2.1. Materials:
o Cancer cells treated as in the combination synergy experiment.

o RIPA buffer with protease and phosphatase inhibitors.
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o BCA Protein Assay Kit.

o SDS-PAGE gels and electrophoresis apparatus.

o PVDF membrane and transfer system.

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST).

e Primary antibodies (e.g., anti-p-Axl, anti-Axl, anti-p-Mer, anti-Mer, anti-p-CSF1R, anti-
CSF1R, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-B-actin).

e HRP-conjugated secondary antibodies.
e Enhanced chemiluminescence (ECL) substrate.
e Chemiluminescence imaging system.

2.2. Procedure:

Lyse the treated cells with ice-cold RIPA buffer.
o Determine protein concentration using the BCA assay.
o Denature protein lysates by boiling in Laemmli buffer.

o Load equal amounts of protein (e.g., 20-30 pg) onto an SDS-PAGE gel and perform
electrophoresis.

o Transfer the separated proteins to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
o Wash the membrane three times with TBST.

 Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.
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¢ \Wash the membrane three times with TBST.

o Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging
system.

» Quantify band intensities and normalize to a loading control (e.g., B-actin).

Protocol 3: In Vivo Syngeneic Tumor Model Study

This protocol outlines a study to evaluate the in vivo efficacy of Adrixetinib in combination with
an immune checkpoint inhibitor.

3.1. Materials:

» 6-8 week old female BALB/c or C57BL/6 mice.

e Syngeneic tumor cell line (e.g., CT26, RENCA, or MC38).

e Adrixetinib TFA (formulated for oral gavage).

e anti-PD-1 antibody (or other immune checkpoint inhibitor) and isotype control.
o Sterile PBS and syringes.

» Calipers for tumor measurement.

» Anesthesia (e.g., isoflurane).

3.2. Procedure:

e Subcutaneously inject tumor cells (e.g., 1 x 10° cells in 100 pL PBS) into the flank of the
mice.

e Monitor tumor growth. When tumors reach an average volume of 50-100 mms3, randomize
the mice into four treatment groups (n=8-10 mice/group):

o Group 1: Vehicle (oral gavage) + Isotype control (intraperitoneal injection).

o Group 2: Adrixetinib (e.g., 30 mg/kg, daily, oral gavage) + Isotype control.[9]
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o Group 3: Vehicle + anti-PD-1 antibody (e.g., 10 mg/kg, twice weekly, i.p.).

o Group 4: Adrixetinib + anti-PD-1 antibody.

» Administer treatments for a specified period (e.g., 2-3 weeks).
e Measure tumor volume (Volume = (Length x Width?)/2) and body weight 2-3 times per week.

o Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm3) or if
they show signs of excessive toxicity (e.g., >20% body weight loss).

o At the end of the study, tumors and spleens can be harvested for further analysis (e.qg., flow
cytometry for immune cell populations, immunohistochemistry).

o Analyze the data for tumor growth inhibition and survival benefit.

Conclusion

Adrixetinib's uniqgue mechanism of targeting key drivers of immunosuppression and tumor
survival makes it a promising candidate for combination therapies. The protocols and data
presented here provide a framework for the rational design and execution of preclinical studies
to explore the full therapeutic potential of Adrixetinib in combination with other anti-cancer
agents. Rigorous in vitro and in vivo testing, as outlined, will be crucial in identifying the most
effective combination strategies to advance into clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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